N-(4-methoxyphenyl)-2,2-diphenylpropanamide
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Overview
Description
N-(4-methoxyphenyl)-2,2-diphenylpropanamide: is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and two phenyl groups attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2,2-diphenylpropanamide typically involves the reaction of 4-methoxybenzoyl chloride with 2,2-diphenylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methoxyphenyl)-2,2-diphenylpropanamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: N-(4-methoxyphenyl)-2,2-diphenylpropanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in preclinical studies as a potential treatment for certain diseases. Its ability to modulate specific biological pathways makes it a candidate for further investigation in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2,2-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-methoxyphenethylamine
Comparison: N-(4-methoxyphenyl)-2,2-diphenylpropanamide is unique due to its combination of a methoxyphenyl group and two phenyl groups attached to a propanamide backbone. This structure imparts specific chemical and physical properties that differentiate it from similar compounds. For example, the presence of the methoxy group can influence the compound’s reactivity and solubility, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,2-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-22(17-9-5-3-6-10-17,18-11-7-4-8-12-18)21(24)23-19-13-15-20(25-2)16-14-19/h3-16H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBGBQGVNMLQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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